molecular formula C26H34Cl3N5O2 B8321527 1-Piperazineethanamine, N-(2,6-dimethyl-3-nitro-4-pyridinyl)-4-(diphenylmethyl)-, trihydrochloride CAS No. 110629-25-9

1-Piperazineethanamine, N-(2,6-dimethyl-3-nitro-4-pyridinyl)-4-(diphenylmethyl)-, trihydrochloride

Cat. No. B8321527
CAS RN: 110629-25-9
M. Wt: 554.9 g/mol
InChI Key: VYAGFSLMTCXVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazineethanamine, N-(2,6-dimethyl-3-nitro-4-pyridinyl)-4-(diphenylmethyl)-, trihydrochloride is a useful research compound. Its molecular formula is C26H34Cl3N5O2 and its molecular weight is 554.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperazineethanamine, N-(2,6-dimethyl-3-nitro-4-pyridinyl)-4-(diphenylmethyl)-, trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazineethanamine, N-(2,6-dimethyl-3-nitro-4-pyridinyl)-4-(diphenylmethyl)-, trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

110629-25-9

Product Name

1-Piperazineethanamine, N-(2,6-dimethyl-3-nitro-4-pyridinyl)-4-(diphenylmethyl)-, trihydrochloride

Molecular Formula

C26H34Cl3N5O2

Molecular Weight

554.9 g/mol

IUPAC Name

N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride

InChI

InChI=1S/C26H31N5O2.3ClH/c1-20-19-24(25(31(32)33)21(2)28-20)27-13-14-29-15-17-30(18-16-29)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23;;;/h3-12,19,26H,13-18H2,1-2H3,(H,27,28);3*1H

InChI Key

VYAGFSLMTCXVGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In accordance with process variant (c), 10 g (0.08 mol) of 1-(2-chloroethyl)-4-diphenylmethylpiperazine, 13.4 g (0.08 mol) of 4-amino-2,6-dimethyl-3-nitropyridine and 10 g (0.1 mol) of triethylamine were dissolved in 300 ml of isopropanol in a 500 ml round-bottomed flask, and the solution was heated to boiling for 10 hours. It was then cooled to room temperature, and the precipitate was filtered off with suction. The latter was extracted by stirring with ethyl acetate, and the mixture was filtered and the filtrate was evaporated to dryness. The remaining residue was taken up in ethanol, and ethanolic HCl was added. The solution was evaporated to dryness in vacuo, and the residue was recrystallized from Isopropanol/diisopropyl ethyl (4:1; vol.).
Quantity
10 g
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reactant
Reaction Step One
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13.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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